molecular formula C21H20N4O2 B10938442 N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938442
M. Wt: 360.4 g/mol
InChI Key: XRFHFNMUEINODH-UHFFFAOYSA-N
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Description

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps often involve the functionalization of the carboxamide group and the addition of the ethyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-METHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-ETHYL-6-(2-THIENYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-4-25(15-9-6-5-7-10-15)21(26)16-13-17(18-11-8-12-27-18)22-20-19(16)14(2)23-24(20)3/h5-13H,4H2,1-3H3

InChI Key

XRFHFNMUEINODH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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